(2-Hydroxyethyl)ammonium dihydrogen orthoborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

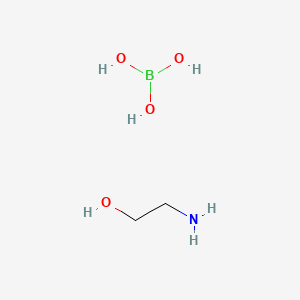

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is a chemical compound with the molecular formula C₂H₁₀BNO₄

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Hydroxyethyl)ammonium dihydrogen orthoborate can be synthesized through the reaction of boric acid (H₃BO₃) with 2-aminoethanol (C₂H₇NO). The reaction typically occurs in an aqueous medium, where boric acid and 2-aminoethanol are mixed in a 1:1 molar ratio. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and concentration of reactants to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyethyl)ammonium dihydrogen orthoborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield borate esters, while substitution reactions can produce various substituted borate compounds .

Scientific Research Applications

(2-Hydroxyethyl)ammonium dihydrogen orthoborate has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and therapeutic agents.

Industry: The compound is used in industrial processes, including the production of boron-containing materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of (2-Hydroxyethyl)ammonium dihydrogen orthoborate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. It may also influence cellular processes by altering the permeability of cell membranes and affecting ion transport .

Comparison with Similar Compounds

Similar Compounds

Ethanolamine borate: Similar in structure and properties, used in similar applications.

Monoethanolamine N-borate: Another boron-containing compound with comparable uses.

Boric acid monoethanolamine salt: Shares similar chemical properties and applications

Uniqueness

(2-Hydroxyethyl)ammonium dihydrogen orthoborate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.

Biological Activity

(2-Hydroxyethyl)ammonium dihydrogen orthoborate, also known as monoethanolamine N-borate, is a compound with significant biological activity due to its unique chemical structure and properties. This article explores its biochemical interactions, cellular effects, and potential applications in various fields.

- Molecular Formula : C₂H₁₀BNO₄

- Molar Mass : Approximately 122.92 g/mol

- CAS Number : 26038-87-9

The compound is synthesized through the reaction between boric acid and 2-hydroxyethylamine, resulting in a stable borate complex that exhibits both Lewis base characteristics and the ability to form various complexes with biomolecules .

This compound interacts with enzymes and proteins, modulating their activity through specific binding interactions. This can lead to:

- Enzyme Inhibition or Activation : The compound can either inhibit or enhance enzyme activity, affecting metabolic pathways significantly.

- Gene Expression Modulation : By interacting with transcription factors, it influences the expression of specific genes, thus altering cellular responses.

Cellular Effects

The compound has shown diverse effects on various cell types:

- Cell Signaling Pathways : It influences key signaling pathways that regulate cell growth and differentiation.

- Metabolic Activity : At lower concentrations, it enhances metabolic functions; however, higher doses may lead to cytotoxic effects.

Case Studies

- Cell Line Studies : In vitro studies using human cell lines have demonstrated that this compound can enhance cell viability and proliferation at optimal concentrations while exhibiting cytotoxicity at elevated levels.

- Animal Model Research : Animal studies indicate that dosage plays a crucial role in its biological effects. Low doses were associated with increased metabolic activity, whereas high doses resulted in adverse effects such as lethargy and cellular damage .

Dosage Effects

The biological activity of this compound varies significantly with dosage:

| Dosage Range | Biological Effect |

|---|---|

| Low (0.1 - 1 mg/kg) | Enhanced cellular function |

| Moderate (1 - 10 mg/kg) | Optimal metabolic activity |

| High (>10 mg/kg) | Cytotoxic effects; potential damage |

Metabolic Pathways

The compound participates in several metabolic pathways by modulating enzyme activities:

- Key Enzymes Affected : It influences enzymes involved in carbohydrate metabolism and oxidative stress responses.

- Metabolite Production : Changes in enzyme activity lead to altered levels of metabolites, which can affect overall cell health and function.

Transport and Distribution

This compound is transported within biological systems via specific transporters. Its distribution is critical for its effectiveness:

- Subcellular Localization : The compound tends to localize in specific organelles, affecting its interaction with target biomolecules. Proper localization is essential for its biological activity.

Properties

CAS No. |

68425-67-2 |

|---|---|

Molecular Formula |

C2H7NO.BH3O3 C2H10BNO4 |

Molecular Weight |

122.92 g/mol |

IUPAC Name |

2-aminoethanol;boric acid |

InChI |

InChI=1S/C2H7NO.BH3O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;2-4H |

InChI Key |

QIDCRGDFWRMBJC-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.C(CO)N |

physical_description |

Liquid, Other Solid; Other Solid; Liquid Liquid |

Related CAS |

68797-44-4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.